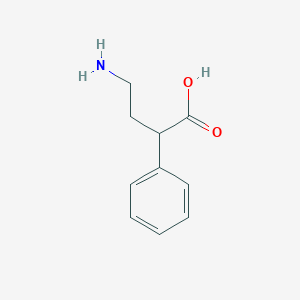![molecular formula C18H18N2O2S B085333 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- CAS No. 10561-02-1](/img/structure/B85333.png)
3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazolidine-3,5-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- typically involves the reaction of 1,2-diphenylhydrazine with a suitable diketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the pyrazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonyl phenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrimidine derivatives: Exhibit a range of pharmacological effects, including anti-inflammatory and antiviral activities.
Uniqueness
3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
10561-02-1 |
|---|---|
Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(2-methylsulfanylethyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H18N2O2S/c1-23-13-12-16-17(21)19(14-8-4-2-5-9-14)20(18(16)22)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
InChI Key |
KRIKNPNYONBUKG-UHFFFAOYSA-N |
SMILES |
CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
10561-02-1 |
Synonyms |
4-[2-(Methylsulfanyl)ethyl]-1,2-diphenyl-3,5-pyrazolidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


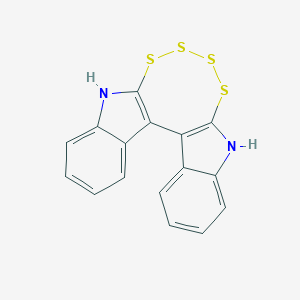


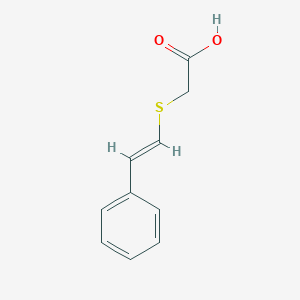
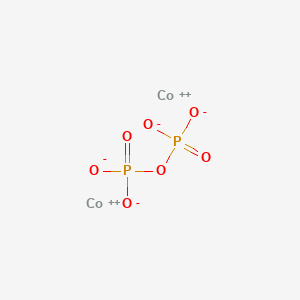
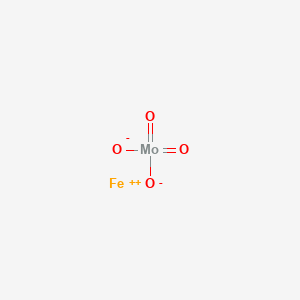

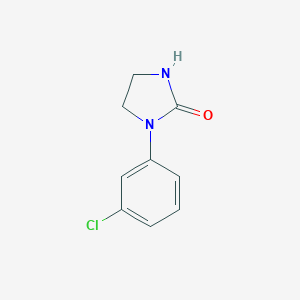

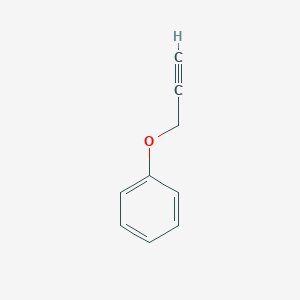

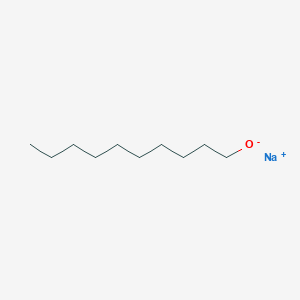
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)
